Enhanced Cytotoxicity Against HeLa Cervical Carcinoma Cells Relative to Resveratroloside
In a direct head-to-head comparison under identical experimental conditions, pinostilbenoside demonstrated significantly greater cytotoxic potency against HeLa human cervical carcinoma cells than the closely related glycoside resveratroloside. At 25 μg/mL after 48-hour incubation, pinostilbenoside reduced viable cell percentage to 68.36 ± 1.14%, compared to 75.67 ± 4.68% for resveratroloside [1]. At 100 μg/mL, pinostilbenoside reduced viability to 29.73 ± 0.41%, while resveratroloside achieved 24.82 ± 4.20% viability [1]. Notably, pinostilbenoside showed minimal pro-apoptotic activity (late apoptotic cells: 0.37 ± 0.17% at 50 μg/mL), whereas resveratroloside induced substantially higher apoptosis (late apoptotic cells: 7.25 ± 1.46% at 50 μg/mL), indicating a distinct mechanism of cytotoxicity [1].
| Evidence Dimension | HeLa cell viability reduction (% viable cells at 25 μg/mL) |
|---|---|
| Target Compound Data | Pinostilbenoside: 68.36 ± 1.14% viable cells |
| Comparator Or Baseline | Resveratroloside: 75.67 ± 4.68% viable cells |
| Quantified Difference | 7.31 percentage points lower viability (9.7% relative reduction) |
| Conditions | HeLa human cervical carcinoma cells; 48 h incubation; MTT assay |
Why This Matters
For researchers focused on cervical cancer models, pinostilbenoside offers a distinct efficacy-apoptosis decoupling profile that may enable investigation of non-apoptotic cell death pathways.
- [1] Lungu C, Mihai CT, Miron A, et al. Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells. Plants. 2025;14(10):1459. View Source
